molecular formula C22H23NO6 B11390829 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11390829
M. Wt: 397.4 g/mol
InChI Key: WKCHHXJYEGUOCW-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with methoxy and methyl groups, enhancing its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents under acidic conditionsThe final step includes the formation of the acetamide linkage by reacting the intermediate with 2-methoxyphenylmethylamine under suitable conditions .

Chemical Reactions Analysis

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in studying enzyme interactions and as potential inhibitors for various biological pathways.

    Medicine: The compound and its analogs are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The chromen-2-one core plays a crucial role in its activity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives like:

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO6/c1-13-15-9-19(27-3)20(28-4)11-18(15)29-22(25)16(13)10-21(24)23-12-14-7-5-6-8-17(14)26-2/h5-9,11H,10,12H2,1-4H3,(H,23,24)

InChI Key

WKCHHXJYEGUOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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